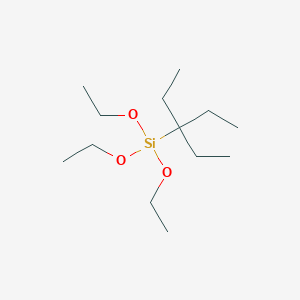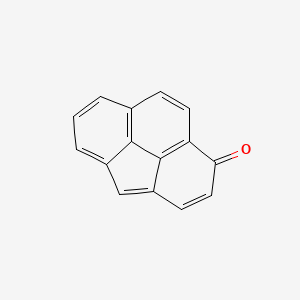![molecular formula C11H8N2O4 B14327611 2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 104160-47-6](/img/structure/B14327611.png)
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione is a compound that features a unique combination of an azetidinone ring and an isoindole-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the formation of the azetidinone ring followed by its attachment to the isoindole-dione structure. One common method involves the use of rhodium-catalyzed hydroformylation of N-(2-propenyl)-β-lactams, followed by subsequent reactions to form the desired compound . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the correct formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and immobilized catalysts can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and can be scaled up to meet industrial demands.
化学反应分析
Types of Reactions
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the compound .
科学研究应用
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
作用机制
The mechanism of action of 2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it can form covalent adducts with membrane-bound bacterial transpeptidases, inhibiting their function and leading to cell lysis . The compound may also interact with other enzymes and proteins, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- (2S)-4-Oxo-2-azetidinyl acetate
- N-(3-chloro-2-oxo-4-oxoazetidin-1-yl)acetamides
- 4-oxoazetidin-2-yl acetate
Uniqueness
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of an azetidinone ring and an isoindole-dione structure. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds.
属性
CAS 编号 |
104160-47-6 |
|---|---|
分子式 |
C11H8N2O4 |
分子量 |
232.19 g/mol |
IUPAC 名称 |
2-(4-oxoazetidin-2-yl)oxyisoindole-1,3-dione |
InChI |
InChI=1S/C11H8N2O4/c14-8-5-9(12-8)17-13-10(15)6-3-1-2-4-7(6)11(13)16/h1-4,9H,5H2,(H,12,14) |
InChI 键 |
FZXSYJQTTAOJDT-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC1=O)ON2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


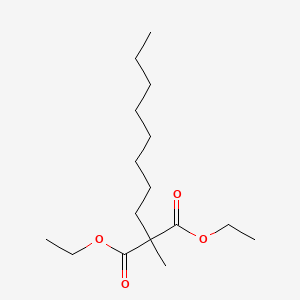
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)

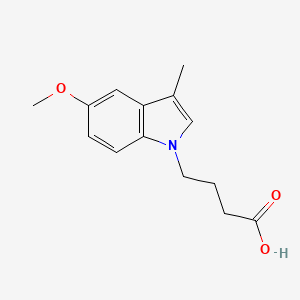
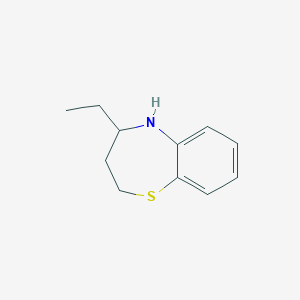


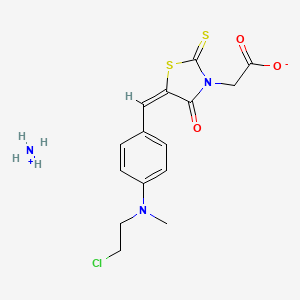
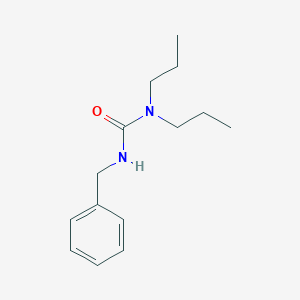
![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
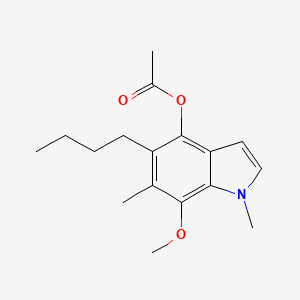
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
